3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
Description
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a heterocyclic compound featuring a benzo[d]isoxazole core linked to a 2-phenylthiazole moiety at position 3, with a carboxylic acid group at position 5. This structure combines aromatic, electron-rich heterocycles (thiazole and isoxazole) with a polar carboxylic acid, making it a versatile scaffold for pharmaceutical and materials science applications. Its synthesis typically involves coupling reactions, such as EDC/HOBt-mediated activation or acid chloride intermediates, followed by hydrolysis or amidation .
Properties
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)-1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-17(21)11-6-7-14-12(8-11)15(19-22-14)13-9-23-16(18-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUHHWFGQXKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NOC4=C3C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]isoxazole-5-carboxylic Acid Ethyl Ester
The benzo[d]isoxazole core is typically constructed via hydroxylamine-mediated cyclization of a β-keto ester precursor. For instance, ethyl 2,4-dioxo-4-arylbutanoate derivatives undergo cyclization with hydroxylamine hydrochloride in ethanol at 0–40°C to form the isoxazole ring . A representative procedure involves:
-
Claisen Condensation : Substituted acetophenones react with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) to yield β-keto esters .
-
Cyclization : The β-keto ester is treated with hydroxylamine in ethanol, facilitating cyclization to ethyl benzo[d]isoxazole-5-carboxylate. For example, 3-substituted-3-oxopropionates cyclize regioselectively to form 3-arylbenzo[d]isoxazole-5-carboxylates .
Key Data :
-
Characterization : NMR of 3-phenylbenzo[d]isoxazole-5-carboxylate shows aromatic protons at δ 7.31–7.39 (m, 5H) and a singlet for the isoxazole proton at δ 9.13 .
Thiazole Ring Formation via Cyclocondensation
The carbothioamide undergoes cyclocondensation with phenacyl bromides to construct the 2-phenylthiazol-4-yl group. This reaction proceeds in ethanol under reflux:
-
Reaction Conditions :
Mechanistic Insight :
The carbothioamide acts as a nucleophile, attacking the α-carbon of the phenacyl bromide. Subsequent intramolecular cyclization eliminates HBr, forming the thiazole ring .
Key Data :
-
Characterization :
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid:
-
Reaction Conditions :
Optimization :
Characterization :
Regioselectivity and Byproduct Management
Regioselectivity in isoxazole formation is governed by the electronic effects of substituents. Electron-withdrawing groups (e.g., –NO₂) at the para position of the aryl ring favor cyclization at the desired position . Byproducts such as open-chain oximes or dimerized species are mitigated by:
Comparative Analysis of Synthetic Routes
Scalability and Industrial Applicability
The process is scalable due to:
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is , with a molecular weight of approximately 322.34 g/mol. The compound features a complex structure that includes a thiazole ring and an isoxazole moiety, contributing to its biological activity.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of compounds related to the isoxazole class. Specifically, derivatives containing the thiazole-isoxazole core have demonstrated significant growth inhibitory activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies indicated that modifications to the thiazole and isoxazole rings could enhance efficacy while reducing toxicity to eukaryotic cells .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (μg/mL) against Mtb | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| 3 | 1.0 | 88 |
| 4 | 0.5 | 22.1 |
| 20a | 0.5 | 79.1 |
This table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against Mtb, demonstrating their potential as therapeutic agents.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle modulation. Research has indicated that similar compounds can induce cell death in various cancer cell lines by activating apoptotic pathways .
Case Study: Induction of Apoptosis in Cancer Cells
A study investigated the effects of thiazole-isoxazole derivatives on human cancer cell lines, revealing that certain modifications led to increased apoptosis rates compared to control groups. The analysis included flow cytometry and western blotting to assess apoptotic markers.
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the pharmacokinetic properties of this compound through structural modifications aimed at improving metabolic stability and bioavailability. Investigations into combination therapies with existing antitubercular and anticancer drugs are also being explored to enhance therapeutic outcomes.
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid shows promise as a lead compound for further development in treating tuberculosis and various cancers. Continued research into its biological activity, mechanisms of action, and structural optimization will be crucial for translating these findings into clinical applications.
Mechanism of Action
The mechanism of action of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole and isoxazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole/Isoxazole Ring
Key Compounds:
3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (): Differs by a methyl group instead of phenyl on the thiazole ring.
Isoxazole-5-carboxylic acid ():
- A simpler analog lacking the benzo[d]isoxazole and thiazole components.
- The absence of aromatic extensions limits its utility in applications requiring complex binding interactions, such as enzyme inhibition .
Table 1: Structural and Functional Comparisons
| Compound Name | Substituent on Thiazole/Isoxazole | Carboxylic Acid Position | Key Properties |
|---|---|---|---|
| 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid | 2-Phenylthiazole | 5 | High lipophilicity, strong π-π interactions |
| 3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid | 2-Methylthiazole | 5 | Improved solubility, reduced steric bulk |
| Isoxazole-5-carboxylic acid | None | 5 | Minimal steric hindrance, high polarity |
Positional Isomers and Functional Group Derivatives
3-(2,4,6-Trimethylphenyl)isoxazole-5-carboxylic acid methyl ester ():
- A positional isomer with esterification at the carboxylic acid.
- The methyl ester enhances membrane permeability but requires hydrolysis for bioactivation, unlike the free acid form of the target compound .
5-(2,4-Bis(benzyloxy)phenyl)-4-(4-formylphenyl)isoxazole-3-carboxamide ():
- Features an amide instead of a carboxylic acid.
- Amides exhibit greater metabolic stability but reduced hydrogen-bonding capacity compared to carboxylic acids .
Table 2: Functional Group Impact on Properties
| Compound Name | Functional Group | Key Characteristics |
|---|---|---|
| 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid | Carboxylic acid | High polarity, hydrogen-bonding capacity |
| 3-(2,4,6-Trimethylphenyl)isoxazole-5-carboxylic acid methyl ester | Methyl ester | Enhanced lipophilicity, prodrug potential |
| 5-(2,4-Bis(benzyloxy)phenyl)-...isoxazole-3-carboxamide | Amide | Metabolic stability, reduced acidity |
Biological Activity
3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS No. 1422137-07-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The molecular formula of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is with a molecular weight of approximately 322.34 g/mol. Its structural features include a thiazole ring and a benzo[d]isoxazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole and isoxazole rings through cyclization reactions, followed by carboxylation to introduce the carboxylic acid functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound significantly decreased cell viability in human colorectal cancer (Caco-2) cells, with a reported viability reduction to 39.8% compared to untreated controls (p < 0.001) .
- Mechanism of Action : The compound appears to exert its anticancer effects through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-negative bacteria. In vitro studies indicated that it significantly reduced the viability of bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies
-
Study on Caco-2 Cells : A detailed investigation into the effects of this compound on Caco-2 cells revealed that it not only inhibited cell growth but also altered gene expression related to apoptosis .
Treatment Viability (%) p-value Control 100 - Compound Treatment 39.8 <0.001 - Antimicrobial Evaluation : Another study evaluated the antimicrobial activity against various pathogens, showing promising results that warrant further exploration into its clinical applications .
Structure-Activity Relationship (SAR)
The biological activity of 3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can be attributed to specific structural features:
- The presence of the thiazole ring enhances interaction with biological targets.
- Substituents on the benzene moiety influence potency and selectivity.
Q & A
Q. What are the common synthetic routes for constructing the benzo[d]isoxazole-thiazole hybrid scaffold in this compound?
The core structure can be synthesized via cyclocondensation or multi-step functionalization. For example, isoxazole rings are often formed by reacting hydroxylamine derivatives with diketones or alkynes under acidic conditions . Thiazole moieties are typically introduced using Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A detailed protocol involves refluxing precursors like 3-amino-4-hydroxybenzoic acid derivatives with aryl acids in acetic acid, followed by purification via recrystallization (e.g., from DMF/acetic acid mixtures) . Structural confirmation requires H/C NMR to verify regioselectivity, particularly for distinguishing between isoxazole C-3 and C-5 positions .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Purification often involves column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization from polar aprotic solvents like DMF . Characterization requires a combination of:
- NMR spectroscopy : To confirm substituent positions and rule out tautomeric forms (e.g., thiazole vs. isothiazole byproducts) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and rule off-mass adducts.
- Melting point analysis : Sharp melting points (e.g., 155–165°C ranges) indicate high purity, as seen in structurally related ACC inhibitors .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data in ACC inhibition studies?
Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration) or compound stability. To address this:
- Dose-response validation : Perform IC assays across multiple concentrations (e.g., 0.1–100 μM) using recombinant human ACC1/ACC2 .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Co-crystallization studies : Resolve binding modes using X-ray crystallography to confirm interactions with the ACC biotin carboxylase domain .
Q. How can molecular docking be optimized to predict the binding affinity of this compound with acetyl-CoA carboxylase (ACC)?
Use the following workflow:
- Protein preparation : Extract ACC coordinates (PDB: 3DOB) and remove water/co-crystallized ligands.
- Ligand parametrization : Assign partial charges using AM1-BCC and generate conformers with OMEGA.
- Docking protocols : Employ Surflex-Dock with the following parameters:
- Threshold: 0.5 (to balance specificity/sensitivity).
- Spin amide bonds to explore alternative binding poses.
Post-docking analysis should prioritize hydrogen bonds with Arg101 and hydrophobic contacts with Phe84 .
Q. What methodologies are recommended for analyzing regioselectivity challenges in thiazole-arylation reactions?
Regioselectivity in thiazole C-4/C-5 arylation can be influenced by:
- Electrophilic directing groups : Nitro or cyano groups at C-5 enhance C-4 arylation via σ-complex stabilization .
- Catalytic systems : Pd(OAc)/XPhos promotes coupling at electron-deficient positions, while CuI/1,10-phenanthroline favors C-5 .
- Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction times (typically 12–24 hrs) .
Q. How can researchers mitigate low yields in the final hydrolysis step of ester precursors?
Key optimizations include:
- Acid selection : Use concentrated HSO (over HCl) to enhance ester activation, achieving >85% yields in hydration reactions .
- Temperature control : Hydrolyze at 80–90°C to avoid decarboxylation side reactions.
- Workup modifications : Extract the carboxylic acid product into aqueous NaHCO to separate it from unreacted ester .
Data Analysis and Validation
Q. What statistical approaches are suitable for interpreting conflicting SAR data in derivative libraries?
Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (cLogP, polar surface area) with ACC inhibition. For example, derivatives with cLogP < 3.5 and >2 H-bond donors show enhanced activity (p < 0.01) . Cross-validate models using leave-one-out (LOO) or k-fold methods to ensure robustness.
Q. How should researchers validate the absence of off-target effects in cellular assays?
- Counter-screening : Test against related enzymes (e.g., FASN, CPT1) at 10× IC .
- CRISPR knockdown : Compare compound efficacy in ACC1-knockout vs. wild-type cell lines .
- Thermal shift assays : Confirm target engagement by monitoring ACC melting temperature shifts (+ΔT ≥ 2°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
